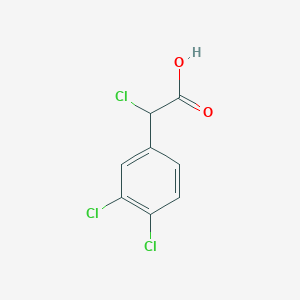

![molecular formula C10H16N2S B2932299 Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine CAS No. 77528-58-6](/img/structure/B2932299.png)

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine, also known as MTBMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTBMA is a member of the benzothiazole family, which has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Antitumor Properties

Research indicates the potential antitumor properties of compounds related to benzothiazole derivatives. Bradshaw et al. (2002) discuss the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their selective, potent antitumor properties in vitro and in vivo. The study focuses on overcoming metabolic inactivation through amino acid conjugation, leading to water-soluble, chemically stable prodrugs with promising antitumor effects, especially against breast and ovarian xenograft tumors (Bradshaw et al., 2002).

Chemical Synthesis and Modification

Chemical synthesis and modification of benzothiazole derivatives are critical for developing new pharmacological agents. The study by Vedejs and Kongkittingam (2000) illustrates the efficient coupling and methylation steps in the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides, demonstrating the versatility of benzothiazole derivatives in synthetic chemistry (Vedejs & Kongkittingam, 2000).

Spectroscopic Applications

Benzothiazole derivatives also find applications in spectroscopy, as demonstrated by Diana et al. (2020), who developed a highly water-soluble fluorescent and colorimetric pH probe based on the benzothiazole moiety. This probe shows potential for real-time pH sensing and intracellular pH imaging, highlighting the utility of benzothiazole derivatives in developing novel spectroscopic tools (Diana et al., 2020).

Additional Insights

Further studies explore the synthesis and biological evaluation of benzothiazole derivatives for antimicrobial and cytotoxic activities, underscoring the broad spectrum of potential applications in the development of new therapeutic agents. For instance, Amnerkar et al. (2015) synthesized and evaluated the antimicrobial and anthelmintic activities of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, showcasing the potential of benzothiazole derivatives in addressing diverse microbial threats (Amnerkar et al., 2015).

properties

IUPAC Name |

N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-7-12-10-8(6-11-2)4-3-5-9(10)13-7/h8,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQTOGHEILJPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)CCCC2CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2932224.png)

![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)

![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)

![N-[4-(aminocarbonyl)phenyl]-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2932235.png)

![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2932237.png)